An In-depth Technical Guide on 3-Oxo-OPC4-CoA: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide on 3-Oxo-OPC4-CoA: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-CoA (3-Oxo-OPC4-CoA) is a crucial intermediate in the biosynthesis of jasmonic acid, a key signaling molecule in plant defense and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the metabolic pathway of 3-Oxo-OPC4-CoA. Detailed diagrams of its biosynthesis and logical workflows for its study are presented. While specific experimental protocols for 3-Oxo-OPC4-CoA are not extensively documented in the literature, this guide provides generalized methodologies for the synthesis, purification, and quantification of similar acyl-CoA esters, which can be adapted for the study of this specific molecule.
Chemical Structure and Properties
3-Oxo-OPC4-CoA is a complex organic molecule comprising a cyclopentanone ring with a pentenyl side chain, a butanoyl-CoA thioester group. The coenzyme A moiety is essential for its role in metabolism, activating the carboxylic acid for enzymatic reactions.
Chemical Identity
| Identifier | Value |
| Chemical Name | 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoyl-coenzyme A |
| ChEBI ID | CHEBI:80459[1] |
| InChI | InChI=1S/C35H54N7O19P3S/c1-4-5-6-7-22-20(8-9-23(22)44)14-21(43)15-26(46)65-13-12-37-25(45)10-11-38-33(49)30(48)35(2,3)17-58-64(55,56)61-63(53,54)57-16-24-29(60-62(50,51)52)28(47)34(59-24)42-19-41-27-31(36)39-18-40-32(27)42/h5-6,18-20,22,24,28-30,34,47-48H,4,7-17H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)/b6-5-/t20-,22+,24-,28-,29-,30?,34-/m1/s1[1] |
| InChIKey | QGJLCXXJEFRWHP-ZRHHFSRKSA-N[1] |
| SMILES | CC\C=C/C[C@H]1--INVALID-LINK--[C@@H]2OP(O)(O)=O)n2cnc3c(N)ncnc23">C@@HCCC1=O[1] |
Physicochemical Properties
Quantitative experimental data for 3-Oxo-OPC4-CoA is scarce. The following table includes data from the ChEBI database and predicted values.
| Property | Value | Source |
| Molecular Formula | C35H54N7O19P3S | ChEBI[1] |
| Average Mass | 1001.825 Da | ChEBI[1] |
| Monoisotopic Mass | 1001.24080 Da | ChEBI[1] |
| Predicted pKa | 0.83, 0.92, 3.27, 5.94, 10.25 | ModelSEED |
Biological Role and Metabolic Pathway
3-Oxo-OPC4-CoA is a key intermediate in the biosynthesis of jasmonic acid in plants. This pathway is initiated in the chloroplast and completed in the peroxisome.
The biosynthesis begins with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported into the peroxisome where it is reduced to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). OPC-8 is then activated to its coenzyme A ester, OPC-8-CoA.
A series of β-oxidation cycles shorten the octanoic acid side chain. Two cycles of β-oxidation convert OPC-8-CoA to OPC-6-CoA and subsequently to 3-Oxo-OPC4-CoA. A final round of β-oxidation converts 3-Oxo-OPC4-CoA to jasmonoyl-CoA, which is then hydrolyzed to jasmonic acid.
Experimental Protocols
Chemo-enzymatic Synthesis of 3-Oxo-OPC4-CoA
A plausible route for the synthesis of 3-Oxo-OPC4-CoA is a chemo-enzymatic approach. This involves the chemical synthesis of the precursor acid, 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid, followed by its enzymatic ligation to Coenzyme A.
Materials and Reagents:
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3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid (custom synthesis)
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Coenzyme A, lithium salt
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ATP, disodium salt
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Acyl-CoA synthetase (broad specificity, e.g., from Pseudomonas sp.)
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Tris-HCl buffer
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MgCl2
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Dithiothreitol (DTT)
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HPLC system with a C18 column
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Lyophilizer
Protocol:
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Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 5 mM ATP, 1 mM Coenzyme A, and 0.5 mM 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid.
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Enzyme Addition: Add a suitable amount of broad-specificity acyl-CoA synthetase to the reaction mixture.
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Incubation: Incubate the reaction at 37°C for 2-4 hours.
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Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
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Purification: Purify the supernatant containing 3-Oxo-OPC4-CoA by reversed-phase HPLC.
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Lyophilization: Lyophilize the purified fractions to obtain 3-Oxo-OPC4-CoA as a powder.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
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Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3
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Mobile Phase B: Acetonitrile
Gradient:
| Time (min) | % B |
| 0 | 5 |
| 25 | 50 |
| 30 | 95 |
| 35 | 95 |
| 40 | 5 |
Detection:
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Monitor the elution at 260 nm (for the adenine moiety of CoA).
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.
Sample Preparation:
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Homogenization: Homogenize plant tissue samples in a suitable extraction buffer (e.g., methanol/water with an internal standard).
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Protein Precipitation: Precipitate proteins by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).
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Centrifugation: Centrifuge to pellet the precipitated proteins.
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Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up and concentrate the acyl-CoAs from the supernatant.
LC-MS/MS Conditions (General Guidance):
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LC Column: C18 reversed-phase column with a gradient of water and acetonitrile, both containing a small amount of formic acid.
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Ionization: Electrospray ionization (ESI) in positive ion mode.
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MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+H]+ of 3-Oxo-OPC4-CoA. A characteristic product ion resulting from the fragmentation of the CoA moiety (e.g., m/z 428.037) would be monitored.
Conclusion
3-Oxo-OPC4-CoA is a vital, yet understudied, intermediate in the biosynthesis of jasmonic acid. This guide has summarized the current knowledge of its chemical properties and biological role. The provided generalized experimental protocols offer a starting point for researchers aiming to synthesize, purify, and quantify this molecule, thereby facilitating further investigation into its precise enzymatic regulation and its impact on plant physiology and stress responses. Further research is warranted to fully elucidate the specific enzymes involved in its metabolism and to develop validated analytical standards and protocols.
